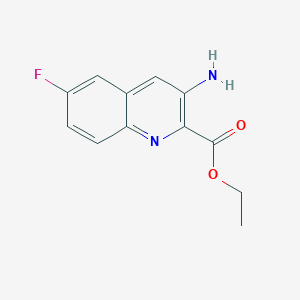
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The presence of a fluorine atom in the quinoline ring enhances its biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-6-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, with catalysts like bis(trimethylsilyl)amide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as antibacterial and anticancer properties .
Scientific Research Applications
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s ability to intercalate into DNA makes it a potential anticancer agent by interfering with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline structure but different substituents.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with enhanced penetration ability through cell membranes.
Uniqueness
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino and ethyl ester groups, along with the fluorine atom, enhances its antibacterial and anticancer properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 3-amino-6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
SLYVNCLKUFMMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















